molecular formula C9H8N2O4 B010782 4-Ethoxy-2-nitrophenyl isocyanate CAS No. 108128-49-0

4-Ethoxy-2-nitrophenyl isocyanate

Cat. No. B010782
M. Wt: 208.17 g/mol
InChI Key: ANUZRQJHDHUGTM-UHFFFAOYSA-N
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Description

4-Ethoxy-2-nitrophenyl isocyanate is a heterocyclic organic compound . It is used as a pharmaceutical intermediate . The molecular formula of 4-Ethoxy-2-nitrophenyl isocyanate is C9H8N2O4 .


Molecular Structure Analysis

The molecular weight of 4-Ethoxy-2-nitrophenyl isocyanate is 208.17 . The linear formula is CH3CH2OC6H3(NO2)NCO . The InChI string representation is InChI=1S/C9H8N2O4/c1-2-15-7-3-4-8(10-6-12)9(5-7)11(13)14/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

4-Ethoxy-2-nitrophenyl isocyanate is a solid with a melting point of 54-58 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Hydroxamic Acids and Ureas : A study by Thalluri et al. (2014) in "The Journal of Organic Chemistry" highlighted a method using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, with racemization-free results. This process is significant for the single-pot synthesis of these compounds (Thalluri, Manne, Dev, & Mandal, 2014).

  • Conversion of Carbamates into Urea Derivatives : Sigmund and Pfleiderer (1994) in "Helvetica Chimica Acta" found that the 2-(4-nitrophenyl)ethoxycarbonyl group could convert carbamates of adenosine and cytidine into urea derivatives under mild conditions, depending on the reaction conditions. This highlights its potential in nucleoside modifications (Sigmund & Pfleiderer, 1994).

  • Stability and Dimerization of Ethoxy(thiocarbonyl) Isocyanate : Goerdeler and Schulze (1982) in "Chemische Berichte" studied Ethoxy(thiocarbonyl) isocyanate, noting its stability and tendency to dimerize easily, making it a useful starting material for monomer compounds (Goerdeler & Schulze, 1982).

  • Structural Analysis of Isomeric Compounds : Sonoda et al. (2007) in "Acta Crystallographica Section C" revealed the crystal structures of four E,Z,E isomers of 1-(4-alkoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene, showing intermolecular N-O dipole interactions and supramolecular ring-like structures (Sonoda, Tsuzuki, Tamaoki, & Goto, 2007).

  • Synthesis of p-Nitrophenyl Isocyanate : Wenlong (2007) in "Applied Chemical Industry" discussed the optimal reaction conditions for synthesizing p-nitrophenyl isocyanate, achieving a 66.0% yield (Wenlong, 2007).

  • Preparation of 4-Nitrophenyl N-Methylcarbamate : Peterson, Houguang, and Ke (2006) in "Tetrahedron Letters" presented a simple and efficient method for preparing 4-nitrophenyl N-methylcarbamate, offering a safer alternative to methyl isocyanate (Peterson, Houguang, & Ke, 2006).

Safety And Hazards

4-Ethoxy-2-nitrophenyl isocyanate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water .

properties

IUPAC Name

4-ethoxy-1-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-15-7-3-4-8(10-6-12)9(5-7)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUZRQJHDHUGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394648
Record name 4-Ethoxy-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-nitrophenyl isocyanate

CAS RN

108128-49-0
Record name 4-Ethoxy-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2-nitrophenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PE Verkade, RE Strube… - Recueil des Travaux …, 1958 - Wiley Online Library
… Starting from a solution of 2.08 g of 4-ethoxy-2-nitrophenyl isocyanate in 25 ml of absolute ether and 2.02 g, ie the equimolecular quantity, of 1.3-bis(diethylamino)propanol-2, the crude …
Number of citations: 0 onlinelibrary.wiley.com

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